molecular formula C10H11N3O2S B12711069 1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole CAS No. 129521-39-7

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B12711069
CAS No.: 129521-39-7
M. Wt: 237.28 g/mol
InChI Key: MGYCYMZLGNXUGK-UHFFFAOYSA-N
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Description

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the methylsulfonyl and phenyl groups attached to the triazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and sulfonation reactions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazole ring.

Scientific Research Applications

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(methylsulfonyl)-2-phenyl-1H-indole: This compound has a similar structure but contains an indole ring instead of a triazole ring.

    1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-pyrazole: This compound has a pyrazole ring instead of a triazole ring.

Uniqueness

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

129521-39-7

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

1-methyl-5-methylsulfonyl-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C10H11N3O2S/c1-13-10(16(2,14)15)11-9(12-13)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

MGYCYMZLGNXUGK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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